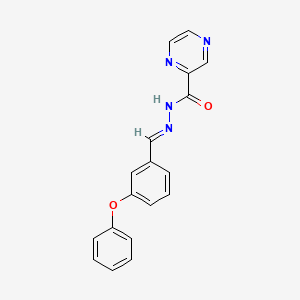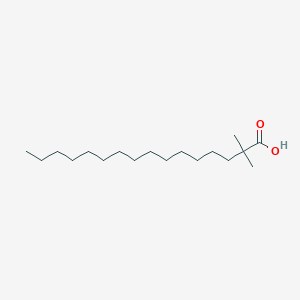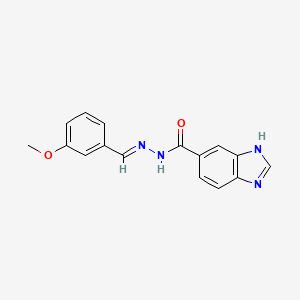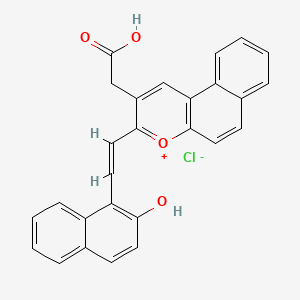
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenium core with carboxymethyl and hydroxy-naphthyl substituents, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride typically involves multi-step organic reactions. The process begins with the preparation of the chromenium core, followed by the introduction of the carboxymethyl and hydroxy-naphthyl groups through various substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hydroxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride
- 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(E)chromenium chloride
Uniqueness
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride stands out due to its specific substitution pattern and the presence of both carboxymethyl and hydroxy-naphthyl groups
Propiedades
Número CAS |
764661-38-3 |
|---|---|
Fórmula molecular |
C27H19ClO4 |
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
2-[3-[(Z)-2-(2-hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride |
InChI |
InChI=1S/C27H18O4.ClH/c28-24-12-9-17-5-1-3-7-20(17)22(24)11-14-25-19(16-27(29)30)15-23-21-8-4-2-6-18(21)10-13-26(23)31-25;/h1-15H,16H2,(H-,28,29,30);1H/b14-11-; |
Clave InChI |
NZOXXPCCUNCPGR-IRIIKGHASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)/C=C\C4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)C=CC4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
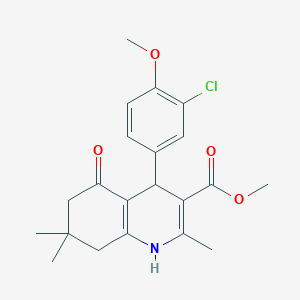
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)

![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)

